1,1-Dioxo-1,4-dihydro-1lambda~6~,2,4-benzothiadiazine-3-carboxamide
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Overview
Description
1,1-Dioxo-1,4-dihydro-1lambda~6~,2,4-benzothiadiazine-3-carboxamide is a heterocyclic compound that belongs to the benzothiadiazine family. This compound is known for its diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties . The unique structure of this compound allows it to interact with various biological targets, making it a valuable molecule in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-dioxo-1,4-dihydro-1lambda~6~,2,4-benzothiadiazine-3-carboxamide typically involves the reaction of appropriate amines with sulfonyl chlorides, followed by cyclization . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine . The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors . The use of automated systems and advanced purification techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,1-Dioxo-1,4-dihydro-1lambda~6~,2,4-benzothiadiazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone group to a sulfide group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzothiadiazine derivatives.
Scientific Research Applications
1,1-Dioxo-1,4-dihydro-1lambda~6~,2,4-benzothiadiazine-3-carboxamide has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and antiviral properties.
Medicine: Investigated for its potential as an antihypertensive, antidiabetic, and anticancer agent.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1,1-dioxo-1,4-dihydro-1lambda~6~,2,4-benzothiadiazine-3-carboxamide involves its interaction with various molecular targets and pathways . For instance, it can inhibit specific enzymes or receptors, leading to the modulation of biological processes . The compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins contributes to its efficacy .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Shares a similar core structure but differs in functional groups.
4H-1,2,4-Benzothiadiazine-1,1-dioxide: Another derivative with distinct pharmacological properties.
Uniqueness
1,1-Dioxo-1,4-dihydro-1lambda~6~,2,4-benzothiadiazine-3-carboxamide stands out due to its specific functional groups that enhance its biological activity and selectivity . Its unique structure allows for diverse chemical modifications, making it a versatile compound in drug discovery .
Properties
CAS No. |
57864-76-3 |
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Molecular Formula |
C8H7N3O3S |
Molecular Weight |
225.23 g/mol |
IUPAC Name |
1,1-dioxo-4H-1λ6,2,4-benzothiadiazine-3-carboxamide |
InChI |
InChI=1S/C8H7N3O3S/c9-7(12)8-10-5-3-1-2-4-6(5)15(13,14)11-8/h1-4H,(H2,9,12)(H,10,11) |
InChI Key |
YPPKUMIDPFFJAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=NS2(=O)=O)C(=O)N |
Origin of Product |
United States |
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